

The Natural Occurrence of Hybridaphniphylline B in Daphniphyllum longeracemosum: A Technical Guide

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Compound of Interest

Compound Name: Hybridaphniphylline B

Cat. No.: B580217

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Abstract

Hybridaphniphylline B is a complex C-22 nor-Daphniphyllum alkaloid distinguished by its intricate, fused decacyclic skeleton. This technical guide provides an in-depth overview of its primary natural source, detailed experimental protocols for its isolation, comprehensive quantitative data, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the unique structural and potential biological attributes of **Hybridaphniphylline B**.

Natural Source

Hybridaphniphylline B is a naturally occurring alkaloid that has been isolated from the dried stems and leaves of *Daphniphyllum longeracemosum*.^[1] This plant species belongs to the family Daphniphyllaceae and is a rich source of a diverse array of structurally complex alkaloids. The isolation of **Hybridaphniphylline B**, along with its congener Hybridaphniphylline A, represents the first discovery of Daphniphyllum alkaloids that are hybrids with iridoids.^[1]

Quantitative Data

The following tables summarize the key quantitative data for **Hybridaphniphylline B**, including its physicochemical properties and detailed spectroscopic data as reported in the literature.

Table 1: Physicochemical and Spectroscopic Data for **Hybridaphniphylline B**

Property	Value	Reference
Molecular Formula	C ₃₇ H ₄₇ NO ₁₁	[1]
Molecular Weight	681.77 g/mol	[1]
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 682.3228 [M+H] ⁺ (Calculated for C ₃₇ H ₄₈ NO ₁₁ , 682.3222)	[1]
Optical Rotation	[α] ²⁰ _D -85.7 (c 0.70, MeOH)	[1]
Appearance	White amorphous powder	[1]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Hybridaphniphylline B** (in CD₃OD, J in Hz)

Position	^{13}C (δc)	^1H (δH)	Position	^{13}C (δc)	^1H (δH)
1	48.9	2.58 (m)	20	17.1	0.95 (d, 6.9)
2	34.5	1.85 (m), 1.65 (m)	21	17.9	1.01 (d, 6.9)
3	42.1	2.15 (m)	22	175.9	-
4	55.4	2.88 (d, 4.5)	1'	99.2	4.65 (d, 8.0)
5	50.1	2.35 (m)	3'	78.1	3.38 (t, 8.0)
6	29.8	1.95 (m), 1.75 (m)	4'	71.6	3.28 (t, 8.0)
7	40.2	2.05 (m)	5'	79.2	3.35 (t, 8.0)
8	138.8	5.85 (s)	6'	62.8	3.85 (dd, 12.0, 2.0), 3.65 (dd, 12.0, 5.5)
9	131.2	-	1"	171.2	-
10	45.3	2.65 (m)	2"	130.1	7.55 (s)
11	25.9	1.70 (m), 1.50 (m)	3"	118.2	-
12	36.4	2.25 (m)	4"	145.9	-
13	66.8	4.15 (d, 7.5)	5"	96.4	5.80 (s)
14	43.2	2.45 (m)	6"	152.9	-
15	37.1	2.10 (m)	7"	110.8	-
16	28.2	1.80 (m), 1.60 (m)	8"	61.9	4.20 (d, 12.0), 4.10 (d, 12.0)
17	59.2	3.95 (d, 7.5)	9"	170.5	-
18	211.2	-	OMe	51.9	3.70 (s)

19	49.8	2.75 (m)
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Experimental Protocols

The following is a detailed methodology for the extraction and isolation of **Hybridaphniphylline B** from *Daphniphyllum longeracemosum*, based on the procedure reported by Wang et al. in 2013.

Plant Material

Dried and powdered stems and leaves of *Daphniphyllum longeracemosum* were used as the starting material.

Extraction

- The powdered plant material (10 kg) was extracted with 95% ethanol (3 x 50 L) at room temperature.
- The solvent from the combined extracts was evaporated under reduced pressure to yield a crude extract.

Acid-Base Partitioning

- The crude extract was suspended in water and partitioned with ethyl acetate to remove non-polar compounds.
- The aqueous layer was then acidified with 1% HCl to a pH of approximately 2.
- The acidic aqueous solution was washed with ethyl acetate to remove neutral and weakly basic compounds.
- The acidic aqueous layer was then basified with 25% ammonia solution to a pH of approximately 9-10.
- The alkaline solution was extracted with chloroform to obtain the crude alkaloidal fraction.

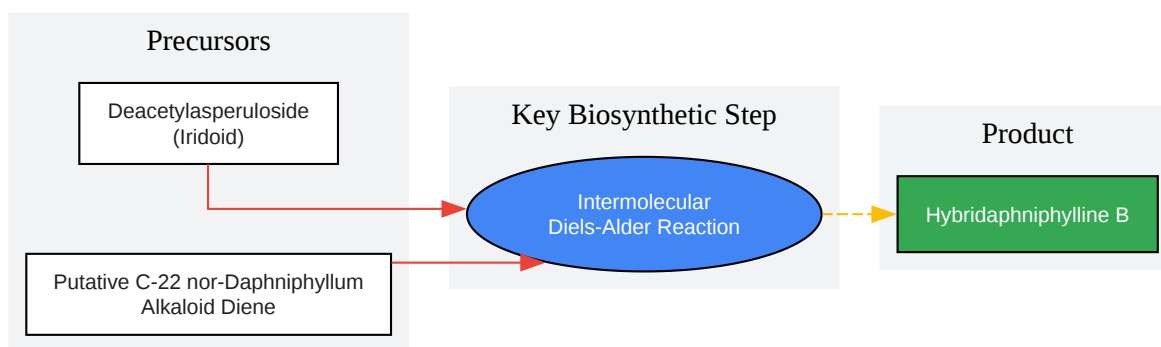
Chromatographic Separation

- The crude alkaloidal fraction was subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol (100:0 to 0:100) to yield several fractions.
- Fractions containing compounds with similar TLC profiles were combined.
- The fraction containing **Hybridaphniphylline B** was further purified by repeated column chromatography on silica gel, followed by preparative HPLC to yield the pure compound.

Signaling Pathways and Logical Relationships

Proposed Biosynthetic Pathway

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by **Hybridaphniphylline B** in biological systems. However, a plausible biosynthetic pathway for its formation in *Daphniphyllum longeracemosum* has been proposed.^[1] This pathway involves a key intermolecular Diels-Alder reaction between a putative C-22 nor-Daphniphyllum alkaloid diene and deacetylasperuloside, an iridoid.

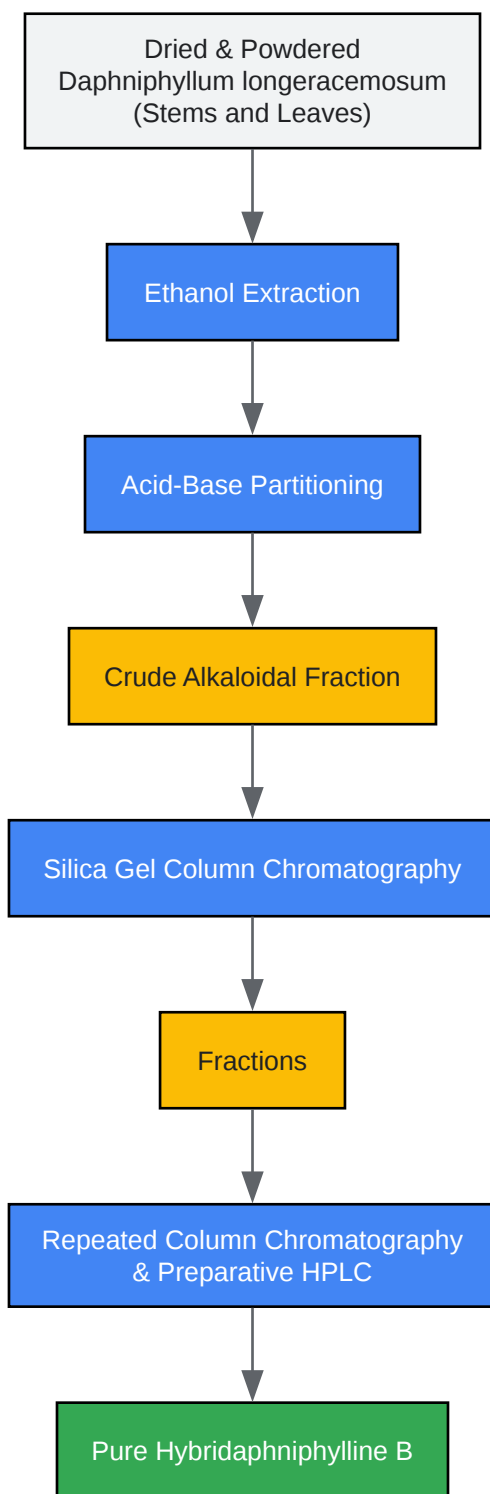


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Caption: Proposed biosynthetic pathway of **Hybridaphniphylline B**.

Experimental Workflow for Isolation

The following diagram illustrates the key stages in the isolation of **Hybridaphniphylline B** from its natural source.



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Caption: Experimental workflow for the isolation of **Hybridaphniphylline B**.

Conclusion

Hybridaphniphylline B, sourced from *Daphniphyllum longeracemosum*, stands as a testament to the structural diversity and complexity of natural products. This guide provides a centralized resource of its known quantitative data and the methodologies for its isolation. The elucidation of its biological activities and the signaling pathways through which they are mediated remains a promising area for future research, which could unlock its potential for therapeutic applications.

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References

- 1. Hybridaphniphyllines A and B, Daphniphyllum alkaloid and iridoid hybrids suggestive of Diels-Alder cycloaddition in Daphniphyllum longeracemosum - PubMed [pubmed.ncbi.nlm.nih.gov]
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